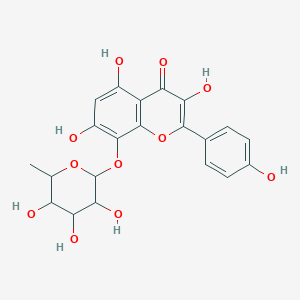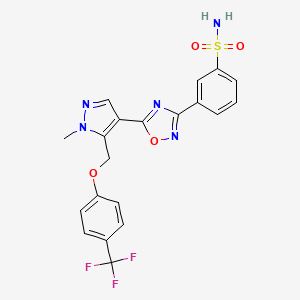![molecular formula C21H22F2N6O2 B10833496 (S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)
(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine derivative 4 is a heterocyclic compound that belongs to the imidazopyridazine family. This class of compounds is characterized by the fusion of an imidazole ring with a pyridazine ring. Imidazo[1,2-b]pyridazine derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. These compounds are known for their ability to inhibit various enzymes and receptors, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivative 4 typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often involve the use of catalysts such as iodine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of imidazo[1,2-b]pyridazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Imidazo[1,2-b]pyridazine derivative 4 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivative 4 can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the fused rings.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern and exhibit distinct biological activities
Uniqueness: Imidazo[1,2-b]pyridazine derivative 4 is unique due to its specific fusion pattern and the ability to inhibit a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H22F2N6O2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(3S)-N-[6-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)17-2-1-8-28(17)19-6-5-18-24-11-20(29(18)26-19)25-21(31)27-9-7-14(30)12-27/h3-6,10-11,14,17,30H,1-2,7-9,12H2,(H,25,31)/t14-,17+/m0/s1 |
InChI Key |
JSJOUFCSIYXYAC-WMLDXEAASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3NC(=O)N4CC[C@@H](C4)O)C=C2)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3NC(=O)N4CCC(C4)O)C=C2)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(1-Fluorocyclohexyl)ethyl]-9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraene](/img/structure/B10833413.png)
![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B10833418.png)
![1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol](/img/structure/B10833419.png)


![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)




![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)

![2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B10833473.png)

